molecular formula C14H15NOS3 B11996606 3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one

3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one

Cat. No.: B11996606
M. Wt: 309.5 g/mol
InChI Key: KKWYUQVJAZDZDH-FMIVXFBMSA-N
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Description

3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a heterocyclic compound with a molecular formula of C14H15NOS3 and a molecular weight of 309.474 g/mol . This compound is characterized by a thiazolidinone core structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of cyclohexyl and thiophene groups attached to the thiazolidinone ring imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves the condensation of cyclohexylamine, thiophene-2-carbaldehyde, and a thiazolidinone precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the thiophene or cyclohexyl groups.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various thiazolidinone derivatives with different substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in key biological processes, such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular functions and ultimately results in cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects, making it effective against cancer cells .

Comparison with Similar Compounds

3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

  • 3-Phenethyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
  • 5-Cyclohex-3-enylmethylene-2-thioxo-thiazolidin-4-one
  • 3-(2-Methoxy-ethyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
  • 5-(3-Cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ring. The presence of different substituents can significantly impact the compound’s chemical and physical properties, as well as its biological activity.

Properties

Molecular Formula

C14H15NOS3

Molecular Weight

309.5 g/mol

IUPAC Name

(5E)-3-cyclohexyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NOS3/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2/b12-9+

InChI Key

KKWYUQVJAZDZDH-FMIVXFBMSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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